
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom
Métodos De Preparación
The synthesis of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentylmagnesium bromide with 5,5-dimethyl-2-oxolanone under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the oxolane ring remains intact while substituents are introduced at specific positions.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities.
Comparación Con Compuestos Similares
Similar compounds to 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one include:
5,5-Dimethyl-4-phenyl-oxolan-2-one: This compound has a phenyl group instead of a 3-methylpentyl group, leading to different reactivity and applications.
5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone:
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
61099-38-5 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-(3-methylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-5-9(2)6-7-10-8-11(13)14-12(10,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
FDEBWICPDUPWIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC1CC(=O)OC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
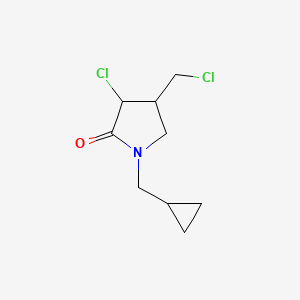
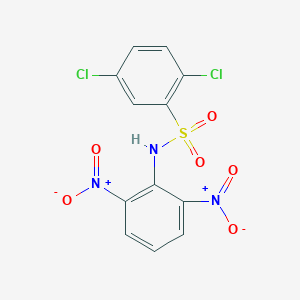

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
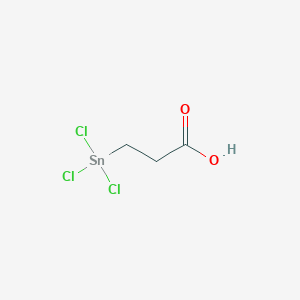
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
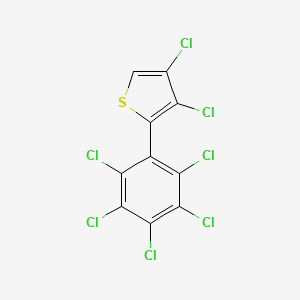
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
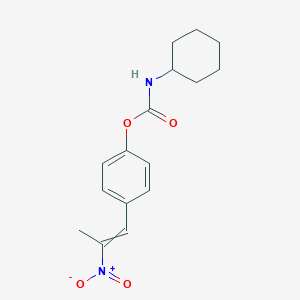
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
